Enantioselective Synthesis via Engineered Dioxygenase
The (1S,2R) enantiomer can be selectively produced via engineered naphthalene dioxygenase (NDO) enzymes. Wild-type NDO exclusively generates the enantiomerically pure (+)-cis-(1R,2S)-dihydrodiol from phenanthrene. In contrast, the engineered NDO-F352V mutant exhibits an altered stereochemical output, producing (−)-phenanthrene cis-(1S,2R)-dihydrodiol with a high enantiomeric purity of 91% [1].
| Evidence Dimension | Enantiomeric Purity of cis-1,2-Dihydrodiol Product from Phenanthrene |
|---|---|
| Target Compound Data | 91% enantiomeric purity for (1S,2R)-dihydrodiol |
| Comparator Or Baseline | Wild-type NDO: 100% (1R,2S)-dihydrodiol (0% (1S,2R)-dihydrodiol) |
| Quantified Difference | Absolute shift from 0% to 91% for the (1S,2R) enantiomer |
| Conditions | In vitro enzymatic oxidation of phenanthrene using engineered naphthalene dioxygenase (NDO-F352V variant) |
Why This Matters
This is crucial for procurement for biocatalysis or chiral chemistry workflows, as it demonstrates the viability of obtaining this specific stereoisomer with high purity via a defined enzymatic route, rather than as a minor component of a racemic mixture.
- [1] Parales RE, et al. The role of active-site residues in naphthalene dioxygenase. J Ind Microbiol Biotechnol. 2003; Table 4. View Source
